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In the realm of cellular analysis, the accurate assessment of cell viability is paramount for a

wide range of research applications, from drug discovery and toxicology to basic cell biology.

Promega's CellTiter-Glo® and CellTiter-Blue® assays are two of the most widely utilized

methods for determining the number of viable cells in a population. While both assays provide

a quantitative measure of cell health, they operate on distinct biochemical principles, offering

unique advantages and considerations for researchers. This guide provides a detailed

comparison of these two assays, supported by experimental data and protocols, to aid

scientists in selecting the most appropriate method for their specific research needs.
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Feature
CellTiter-Glo®
Luminescent Cell Viability
Assay

CellTiter-Blue® Cell
Viability Assay

Principle

Quantifies ATP, an indicator of

metabolically active cells,

using a luciferase-based

reaction that generates a

luminescent signal.[1][2][3][4]

Measures the metabolic

capacity of cells by monitoring

the reduction of resazurin (a

redox dye) to the highly

fluorescent resorufin.[5][6][7][8]

Detection Method Luminescence.[1][2]
Fluorescence or Absorbance.

[6][8]

Assay Type

Lytic (endpoint). The reagent

lyses the cells to release ATP.

[2][3][9]

Non-lytic (endpoint). The

reagent is generally non-toxic,

allowing for potential

multiplexing with other assays.

[8]

Signal Stability

"Glow-type" luminescent signal

with a half-life of over five

hours, providing flexibility in

measurement timing.[2][3]

The fluorescent signal

develops over an incubation

period of 1-4 hours and is

stable for several hours.[4][6]

Sensitivity
Extremely sensitive, capable of

detecting as few as 15 cells.[4]

Less sensitive than CellTiter-

Glo®, but generally more

sensitive than tetrazolium-

based assays like MTT.[4][10]

Protocol

Simple "add-mix-measure"

protocol with a short 10-minute

incubation.[1][3][11]

"Add-incubate-measure"

protocol requiring a 1 to 4-hour

incubation period.[6][7]

Multiplexing

Can be multiplexed with other

assays by splitting the lysate or

using sequential reagent

addition.

More amenable to multiplexing

with other non-lytic assays on

the same cell population.[4][8]

Mechanism of Action

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.promega.com/products/cell-health-assays/cell-viability-and-cytotoxicity-assays/celltiter_glo-2_0-assay/
https://www.re-place.be/method/atp-cell-viability-assay
https://no.promega.com/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol/
https://www.fishersci.com/content/dam/fishersci/en_US/documents/programs/scientific/brochures-and-catalogs/publications/promega-choosing-cell-based-assay-publication.pdf
https://www.promega.com/resources/protocols/technical-bulletins/101/celltiter-blue-cell-viability-assay-protocol/
https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/celltiter-blue-cell-viability-assay-protocol.pdf
https://www.ebiotrade.com/emgzf/promega2003-6/10492_10.pdf
https://www.promega.com/products/cell-health-assays/cell-viability-and-cytotoxicity-assays/celltiter_blue-cell-viability-assay/
https://www.promega.com/products/cell-health-assays/cell-viability-and-cytotoxicity-assays/celltiter_glo-2_0-assay/
https://www.re-place.be/method/atp-cell-viability-assay
https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/celltiter-blue-cell-viability-assay-protocol.pdf
https://www.promega.com/products/cell-health-assays/cell-viability-and-cytotoxicity-assays/celltiter_blue-cell-viability-assay/
https://www.re-place.be/method/atp-cell-viability-assay
https://no.promega.com/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol/
http://www.ulab360.com/files/prod/manuals/201405/21/542068001.pdf
https://www.promega.com/products/cell-health-assays/cell-viability-and-cytotoxicity-assays/celltiter_blue-cell-viability-assay/
https://www.re-place.be/method/atp-cell-viability-assay
https://no.promega.com/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol/
https://www.fishersci.com/content/dam/fishersci/en_US/documents/programs/scientific/brochures-and-catalogs/publications/promega-choosing-cell-based-assay-publication.pdf
https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/celltiter-blue-cell-viability-assay-protocol.pdf
https://www.fishersci.com/content/dam/fishersci/en_US/documents/programs/scientific/brochures-and-catalogs/publications/promega-choosing-cell-based-assay-publication.pdf
https://www.fishersci.com/content/dam/fishersci/en_US/documents/programs/scientific/brochures-and-catalogs/publications/promega-choosing-cell-based-assay-publication.pdf
https://pubmed.ncbi.nlm.nih.gov/19196697/
https://www.promega.com/products/cell-health-assays/cell-viability-and-cytotoxicity-assays/celltiter_glo-2_0-assay/
https://no.promega.com/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol/
https://ch.promega.com/-/media/files/resources/protocols/technical-bulletins/0/celltiter-glo-luminescent-cell-viability-assay-protocol.pdf
https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/celltiter-blue-cell-viability-assay-protocol.pdf
https://www.ebiotrade.com/emgzf/promega2003-6/10492_10.pdf
https://www.fishersci.com/content/dam/fishersci/en_US/documents/programs/scientific/brochures-and-catalogs/publications/promega-choosing-cell-based-assay-publication.pdf
https://www.promega.com/products/cell-health-assays/cell-viability-and-cytotoxicity-assays/celltiter_blue-cell-viability-assay/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15193565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CellTiter-Glo®: Quantifying Cellular Energy
The CellTiter-Glo® assay is a homogeneous method that measures the amount of adenosine

triphosphate (ATP), the primary energy currency of the cell.[1][2][3] The presence of ATP is a

strong indicator of metabolically active, viable cells.[1][3] The assay reagent contains a

thermostable luciferase enzyme (Ultra-Glo™ Recombinant Luciferase) and its substrate,

luciferin.[2][9] Upon addition to cells, the reagent lyses the cell membrane to release ATP.[2][3]

In the presence of ATP, the luciferase catalyzes the oxidation of luciferin, resulting in the

emission of light (luminescence).[4] The luminescent signal is directly proportional to the

amount of ATP present, and therefore, to the number of viable cells in the culture.[1][3]

CellTiter-Glo® Assay Principle
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CellTiter-Glo® assay mechanism.

CellTiter-Blue®: Assessing Metabolic Reduction
The CellTiter-Blue® assay, in contrast, evaluates cell viability by measuring the metabolic

capacity of cells to reduce a redox dye.[5][6][7] The key component of the reagent is resazurin,

a cell-permeable, non-fluorescent, and blue-colored compound.[6][7][12] Viable, metabolically

active cells maintain a reducing environment within their cytoplasm. These cells take up
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resazurin and reduce it to resorufin, a pink and highly fluorescent molecule.[5][6][7][12] Non-

viable cells lose their metabolic capacity and are unable to perform this conversion.[5][7] The

amount of fluorescent resorufin produced is proportional to the number of viable cells.[7] The

signal can be detected using a fluorometer or, alternatively, by measuring the change in

absorbance with a spectrophotometer.[6][8]
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CellTiter-Blue® assay mechanism.

Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This protocol is a generalized procedure and may require optimization for specific cell types

and experimental conditions.

Plate Preparation: Seed cells in an opaque-walled multiwell plate (e.g., 96-well or 384-well)

at the desired density and volume. Include control wells containing medium without cells for

background luminescence measurement.
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Compound Treatment (if applicable): Add test compounds to the experimental wells and

incubate for the desired period.

Reagent Equilibration: Thaw the CellTiter-Glo® Reagent and equilibrate it to room

temperature before use.[11]

Plate Equilibration: Allow the cell plate to equilibrate to room temperature for approximately

30 minutes.[11]

Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell

culture medium in each well.[11] For example, add 100 µL of reagent to 100 µL of medium in

a 96-well plate.

Mixing and Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11]

Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the

luminescent signal.[11]

Measurement: Record luminescence using a luminometer.

CellTiter-Blue® Cell Viability Assay Protocol
This protocol is a generalized procedure and may require optimization for specific cell types

and experimental conditions.

Plate Preparation: Seed cells in a multiwell plate (compatible with a fluorometer or

spectrophotometer) at the desired density and volume. Include control wells containing

medium without cells for background measurement.

Compound Treatment (if applicable): Add test compounds to the experimental wells and

incubate for the desired period.

Reagent Preparation: Thaw the CellTiter-Blue® Reagent completely and mix thoroughly.[13]

The reagent can be stored at 2-8°C or room temperature for several weeks, protected from

light.[13]

Reagent Addition: Add 20 µL of CellTiter-Blue® Reagent per 100 µL of cell culture medium in

each well of a 96-well plate.[6]
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Incubation: Incubate the plate at 37°C for 1 to 4 hours.[4][6] The optimal incubation time can

vary depending on the cell type and density and should be determined empirically.[6]

Measurement: Record fluorescence using a fluorometer with an excitation wavelength of 560

nm and an emission wavelength of 590 nm.[7] Alternatively, measure absorbance at 570 nm

and 600 nm.

Performance Comparison: Experimental Data
A study comparing the cytotoxicity of several compounds using different assays, including

CellTiter-Glo® and CellTiter-Blue®, demonstrated the superior sensitivity of the CellTiter-Glo®

assay.[10] In this study, the CellTiter-Glo® assay was able to detect cytotoxicity in 7 out of 8

selected compounds, whereas the CellTiter-Blue® assay also detected cytotoxicity in 7 of the 8

compounds, but with lower sensitivity for some of the compounds.[10] The CellTiter-Glo®

assay consistently yielded excellent Z' values (>0.83), indicating a robust and reliable assay for

high-throughput screening.[10]

Another comparative analysis highlighted that the CellTiter-Glo® assay has a lower limit of

detection, capable of identifying fewer than 10 cells per well, while the alamarBlue® assay

(which is based on the same resazurin reduction principle as CellTiter-Blue®) had a higher limit

of detection.[14]

The following table summarizes typical performance characteristics based on available data:
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Parameter CellTiter-Glo® CellTiter-Blue®

Linearity

Linear over a broad range of

cell numbers, often spanning

several orders of magnitude.[1]

The fluorescent signal is

proportional to the number of

viable cells within a certain

range, which is dependent on

cell type and incubation time.

[7]

Z'-factor

Consistently high Z'-factor

values, often >0.8, indicating

excellent assay quality for

HTS.[10]

Good Z'-factor values, typically

between 0.7 and 0.9,

depending on cell density and

incubation time.[6]

Interference

Less susceptible to

interference from colored or

fluorescent compounds.[2]

The fluorescent signal can be

affected by compounds that

have intrinsic fluorescence or

that interfere with the resazurin

reduction process.

Logical Workflow for Assay Selection
The choice between CellTiter-Glo® and CellTiter-Blue® depends on several factors, including

the specific experimental goals, cell type, and available instrumentation.
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Assay Selection Workflow
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Decision workflow for assay selection.

Conclusion
Both CellTiter-Glo® and CellTiter-Blue® are robust and reliable assays for the determination of

cell viability. The CellTiter-Glo® Luminescent Cell Viability Assay stands out for its exceptional

sensitivity, simple and rapid protocol, and stable "glow-type" signal, making it an ideal choice

for high-throughput screening and applications where low cell numbers are involved.[1][2][4]

[10] Its lytic nature, however, precludes subsequent analysis of the same cell population.

The CellTiter-Blue® Cell Viability Assay offers a non-lytic, fluorescence-based alternative that is

more amenable to multiplexing with other assays.[4][8] While less sensitive than its

luminescent counterpart, it provides a cost-effective and straightforward method for assessing
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cell viability, particularly when high sensitivity is not the primary concern. Ultimately, a thorough

understanding of the principles, protocols, and performance characteristics of each assay will

enable researchers to make an informed decision and generate high-quality, reproducible data

in their cell-based studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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